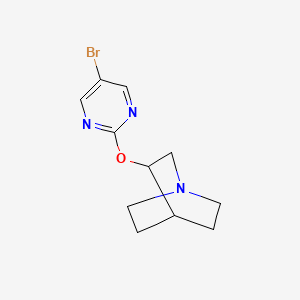
Bis(dibutylamino)disulfide
Übersicht
Beschreibung
Bis(dibutylamino)disulfide is a chemical compound with the molecular formula C16H36N2S2 and a molecular weight of 320.6 . It is an oily liquid that is insoluble in water but soluble in xylene and toluene .
Synthesis Analysis
The synthesis of this compound involves the reaction of di-n-butylamine, sodium hydroxide solution, and xylene in a reaction kettle. Sulfur monochloride is added under stirring. The reaction is exothermic and once the addition is completed, stirring is carried out for 1 hour. The oil layer is then separated into a water layer, and the oil layer is washed with dilute hydrochloric acid and water until neutral .Molecular Structure Analysis
The molecular structure of this compound is characterized by disulfide bonds. These bonds are critical for stabilizing protein structures and maintaining protein functions . Mass spectrometry with soft ionization sources serves as an alternative option for disulfide bond analysis .Chemical Reactions Analysis
This compound has been used in the preparation of end-functionalized polymers. The compound contains bis(2,2,6,6-tetramethylpiperidin-1-yl)disulfide (BiTEMPS) moieties, which are stable at room temperature but exchange disulfide bonds above 80 °C .Physical And Chemical Properties Analysis
This compound is an oily liquid that is insoluble in water but soluble in xylene and toluene . It has a molecular weight of 320.6 .Wirkmechanismus
While the specific mechanism of action for Bis(dibutylamino)disulfide is not mentioned in the search results, disulfiram, a similar compound, blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism. This causes an accumulation of acetaldehyde in the blood, producing highly unpleasant symptoms .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-butyl-N-[(dibutylamino)disulfanyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJQNXUWYZXFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SSN(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563254 | |
| Record name | N,N'-Disulfanediylbis(N-butylbutan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67271-09-4 | |
| Record name | N,N'-Disulfanediylbis(N-butylbutan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol](/img/structure/B3356485.png)
![6-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356495.png)



![1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3356519.png)


![5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B3356548.png)
![5-[Hydroxy(methylamino)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B3356549.png)
![Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B3356550.png)


![(2Z)-3-(5-Methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3356591.png)